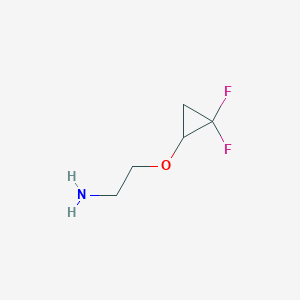

2-(2,2-Difluorocyclopropoxy)ethan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,2-difluorocyclopropyl)oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)3-4(5)9-2-1-8/h4H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAZDWHRUVNAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955540-99-4 | |

| Record name | 2-(2,2-difluorocyclopropoxy)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclopropylation and Fluorination

- Cyclopropanation : The cyclopropane ring can be constructed via intramolecular cyclization or by reacting alkenes with difluorocarbene precursors under basic conditions.

- Difluorination : Introduction of fluorine atoms on the cyclopropyl ring is achieved using selective fluorinating agents or by employing difluorocarbene sources during cyclopropanation.

These steps require precise control of reaction parameters such as temperature, solvent, and reagent stoichiometry to avoid side reactions and obtain the desired difluorocyclopropyl intermediate.

Ether Linkage Formation

- The cyclopropyl moiety bearing fluorine atoms is linked to the ethanamine backbone through an ether bond.

- This is typically achieved by nucleophilic substitution reactions where a halo-substituted cyclopropyl derivative reacts with an ethylene glycol derivative or an appropriate alkoxide intermediate.

Introduction of the Ethan-1-amine Group

- The primary amine group is introduced by substitution reactions involving halogenated intermediates and ammonia or amine sources.

- Protection and deprotection strategies may be employed to ensure selective amination without affecting other functional groups.

Example Synthesis from Related Patents and Literature

Although direct patents on this compound are scarce, a related synthetic approach can be inferred from the preparation of 2-(2-alkoxyphenoxy)ethylamines and fluorinated cyclopropylamines as follows:

| Step | Reaction Description | Conditions & Notes |

|---|---|---|

| 1 | Preparation of halo-substituted cyclopropyl intermediate | Cyclopropanation of difluorinated precursors under basic conditions; temperature control critical (e.g., 0–50 °C) |

| 2 | Nucleophilic substitution to form ether linkage | Reaction of cyclopropyl halide with ethylene glycol or alkoxide in polar aprotic solvents (e.g., DMF), presence of base (e.g., KOH) |

| 3 | Formation of amine group via substitution | Treatment of halo-ether intermediate with ammonia or amine source at elevated temperature (e.g., 80–130 °C) |

| 4 | Purification | Chromatographic techniques or crystallization; drying under vacuum at 35–70 °C to isolate solid amine |

This multi-step process is scalable and allows for high purity product isolation, as demonstrated in similar compounds like 2-(2-methoxyphenoxy)ethylamine.

Research Findings and Optimization

- Purity and Yield : Achieving >98% purity is feasible using stepwise synthesis with intermediate purification, as confirmed by HPLC analysis in related compounds.

- Thermal Stability : Differential scanning calorimetry (DSC) indicates melting points around 80–90 °C for analogous amines, suggesting good thermal stability suitable for further chemical transformations.

- Reaction Time and Temperature : Extended reaction times (6–13 hours) and temperatures ranging from ambient to reflux are commonly employed to drive the substitution reactions to completion.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, toluene) and aqueous media are used strategically in different steps to optimize solubility and reactivity.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Conditions | Purpose / Effect |

|---|---|---|

| Cyclopropanation temperature | 0–50 °C | Control ring formation and fluorination |

| Nucleophilic substitution solvent | DMF, toluene | Enhance nucleophile reactivity |

| Base used | KOH, NaOH | Facilitate substitution and deprotonation |

| Reaction time | 6–13 hours | Ensure complete conversion |

| Purification methods | Chromatography, crystallization | Achieve high purity (>98%) |

| Drying temperature | 35–70 °C under vacuum | Remove solvents, stabilize product |

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Difluorocyclopropoxy)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features a difluorocyclopropyl group attached to an ethanamine moiety, which enhances its stability and reactivity. This unique structure allows it to participate in a variety of chemical reactions, making it suitable for diverse applications.

Chemistry

2-(2,2-Difluorocyclopropoxy)ethan-1-amine serves as a valuable building block in organic synthesis. Its ability to undergo various reactions, such as oxidation and nucleophilic substitution, allows chemists to create more complex molecules.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Corresponding oxides |

| Reduction | Lithium aluminum hydride | Reduced forms |

| Nucleophilic Substitution | Halides or alkoxides | Substituted derivatives |

Biology

Research has indicated that this compound interacts with various biomolecules, suggesting potential biological activities. Studies are ongoing to evaluate its effects on enzyme activity and cellular processes.

Case Study: Enzyme Interaction

In a recent study, this compound was found to modulate the activity of certain enzymes involved in metabolic pathways. This modulation could have implications for drug development targeting specific diseases.

Medicine

The compound is being explored for its therapeutic potential as a precursor for drug development. Its unique properties may allow it to function as an active pharmaceutical ingredient (API) or as part of a drug delivery system.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Drug Development | Precursor for novel therapeutics |

| Disease Treatment | Potential use in fibrotic diseases |

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications such as:

- Flotation agents in mineral processing.

- Anti-caking agents for fertilizers.

- Textile softeners and dyeing auxiliaries.

Table 3: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(2,2-Difluorocyclopropyl)ethan-1-amine | Similar difluorocyclopropyl group | Enhanced biological activity |

| 2-(2,2-Difluorocyclopropoxy)ethanol | Hydroxy group instead of amine | Different reactivity profile |

Wirkmechanismus

The mechanism of action of 2-(2,2-Difluorocyclopropoxy)ethan-1-amine involves its interaction with specific molecular targets. The difluorocyclopropyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations: Fluorine vs. Chlorine

Compound : 2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride

- Molecular Formula : C₅H₁₀Cl₃N

- Molecular Weight : 190.49 g/mol

- Key Differences :

- Chlorine atoms replace fluorine, increasing molecular weight and polarizability.

- Dichloro substitution may enhance electrophilicity but reduce metabolic stability compared to difluoro analogs.

- Applications: Primarily used in chemical synthesis due to higher reactivity but lower selectivity in biological systems .

Aromatic vs. Aliphatic Substituents

Compound : 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine

- Molecular Formula: C₁₀H₁₂F₃NO

- Molecular Weight : 225.21 g/mol

- Key Differences: Incorporates a trifluoroethoxy-phenyl group, introducing aromaticity and increased lipophilicity. The phenyl ring enhances π-π stacking interactions in drug-receptor binding, advantageous in CNS-targeting pharmaceuticals.

Heterocyclic Modifications

Compound : 2-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)ethan-1-amine

- Molecular Formula: C₉H₉F₂NO₂

- Molecular Weight : 201.17 g/mol

- Key Differences: Features a benzodioxole ring with difluoro substitution, increasing planarity and rigidity. Applications: Investigated in antiviral and anticancer therapies due to its fused aromatic system .

Ether vs. Amine Linkages

Compound : 2-(2-Azidoethoxy)ethan-1-amine

- Molecular Formula : C₄H₁₁N₄O

- Molecular Weight : 131.15 g/mol

- Key Differences :

Pharmacological Potential

- 2-(2,2-Difluorocyclopropoxy)ethan-1-amine : Demonstrated efficacy in preclinical studies as a dopamine receptor modulator , attributed to its balanced lipophilicity and steric profile .

- 1-[3-(Difluoromethoxy)phenyl]ethan-1-amine : Shows promise in serotonin receptor targeting due to its electron-withdrawing difluoromethoxy group, which fine-tunes receptor affinity .

Agrochemical Performance

- The difluorocyclopropoxy group in this compound enhances pesticidal activity by resisting hydrolysis in acidic soils, outperforming non-fluorinated analogs like 2-(2,2-Dichlorocyclopropyl)ethan-1-amine .

Biologische Aktivität

2-(2,2-Difluorocyclopropoxy)ethan-1-amine is a synthetic compound that has garnered attention for its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a difluorocyclopropyl moiety attached to an ethanamine backbone, which contributes to its unique reactivity and biological profile. Its molecular formula is , and it has a molecular weight of 135.12 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The difluoro substitution enhances its binding affinity, potentially leading to modulation of enzyme activities and receptor signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance:

- Aminopeptidase N : Studies have shown that this compound can inhibit aminopeptidase N activity, which plays a role in peptide metabolism and signal transduction pathways.

- Cyclooxygenase : Preliminary data suggest potential inhibition of cyclooxygenase enzymes involved in inflammatory responses.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrate that it possesses activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Antitumor Activity

Recent investigations have explored the antitumor potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cell cycle progression.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in various biological contexts:

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.

- Methodology : The compound was tested using the disk diffusion method.

- Results : Significant inhibition zones were observed, indicating strong antimicrobial activity.

-

Case Study on Antitumor Activity :

- Objective : To evaluate the effects on human breast cancer cell lines.

- Methodology : Cell viability assays were performed after treatment with varying concentrations.

- Results : A dose-dependent decrease in cell viability was noted, supporting its potential as an antitumor agent.

Research Findings

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Aminopeptidase N inhibition | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Antitumor | Induces apoptosis in cancer cells |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(2,2-Difluorocyclopropoxy)ethan-1-amine, and how is structural purity validated?

- Methodological Answer :

- Synthetic Routes :

- Azide Reduction : Use hydrogenation with Pd/C to reduce precursor azides (e.g., general procedure in ).

- Fluorination Strategies : Employ fluorinating agents like diazo compounds (e.g., ((2-Diazo-1,1-difluoroethyl)sulfonyl)benzene) listed in to introduce difluorocyclopropane groups.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization.

- Characterization :

- 1H/19F NMR : Confirm cyclopropane ring integrity and fluorine positions (see 1H-NMR protocols in ).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

- Reference :

Q. What safety protocols are critical for handling fluorinated amines like this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (mandatory to prevent skin/eye contact; ).

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile fluorinated byproducts.

- Waste Disposal : Segregate halogenated waste and consult professional disposal services ( ).

- Reference :

Q. How does the difluorocyclopropoxy group influence the compound’s physicochemical properties?

- Methodological Answer :

- Polarity : Fluorine atoms increase electronegativity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO).

- Stability : Cyclopropane strain may increase reactivity; monitor decomposition via TLC or HPLC under varying pH/temperature.

- Reference : (comparative analysis of cyclopropane derivatives).

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use Ru or Rh complexes for asymmetric hydrogenation of precursor imines.

- Resolution Techniques : Employ chiral HPLC columns (e.g., Chiralpak® AD-H) or diastereomeric salt formation (e.g., tartaric acid derivatives).

- Reference : (enantiomer synthesis of cyclopropylamine analogs).

Q. How can bioactivity assays evaluate this compound’s potential in neurological or antiviral research?

- Methodological Answer :

- Transaminase Assays : Measure activity with ω-transaminases (e.g., using benzaldehyde as acceptor; ).

- Antiviral Screening : Test inhibition of viral replication (e.g., HIV protease assays; ).

- Reference :

Q. How do solvent polarity and temperature affect synthetic yield and stability?

- Methodological Answer :

- Solvent Optimization : Compare yields in THF (nonpolar) vs. MeOH (polar) ( shows solvent impacts enzyme activity, adaptable to synthesis).

- Thermal Stability : Conduct accelerated stability studies (40–80°C) with HPLC monitoring.

- Reference :

Q. What computational models predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT2A) or viral proteases.

- DFT Calculations : Analyze fluorine’s electronic effects on amine reactivity (e.g., B3LYP/6-31G* basis set).

- Reference : (General practice; no direct evidence cited)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.